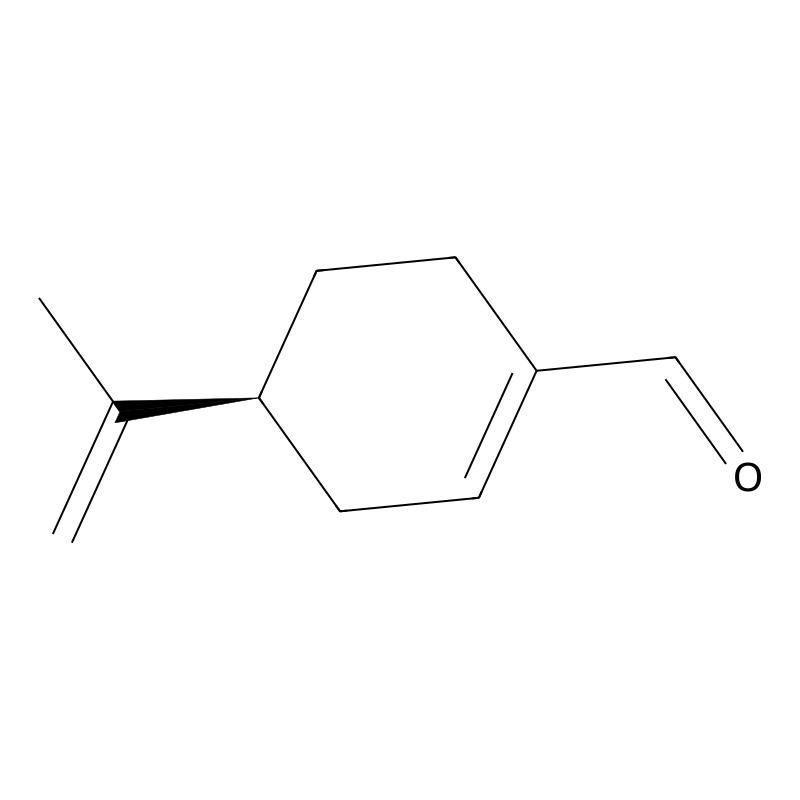(-)-Perillaldehyde

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Canonical SMILES
Isomeric SMILES
(-)-Perillaldehyde, also known as perilla aldehyde, is a naturally occurring monoterpene found abundantly in the herb perilla (Perilla frutescens) []. This essential oil component has gained interest in scientific research due to its diverse potential applications, including:
Antibacterial and Antifungal Properties
Studies have shown that (-)-perillaldehyde exhibits antibacterial and antifungal activity against various pathogens. Research suggests it disrupts the cell membrane of fungi like Aspergillus flavus, leading to cell death []. Additionally, it demonstrates effectiveness against foodborne bacteria like Escherichia coli [].
Anti-cancer Potential
Research is exploring the potential of (-)-perillaldehyde in cancer treatment. Studies indicate it may suppress the growth and migration of prostate cancer cells and inhibit osteoclastogenesis, a bone-degrading process associated with cancer metastasis []. However, further investigation is needed to understand its mechanisms and efficacy in vivo.
(-)-Perillaldehyde, also known as perilla aldehyde, is a natural organic compound primarily derived from the annual herb Perilla frutescens. It is classified as a monoterpenoid and features an aldehyde functional group. The compound is characterized by its mint-like and cinnamon odor, making it a popular choice in the food and fragrance industries. Its chemical formula is and it contains an α,β-unsaturated carbonyl group, which contributes to its distinctive properties and reactivity .
- Conversion to Perilla Alcohol: (-)-Perillaldehyde can be reduced to perilla alcohol, which is also utilized in perfumery .
- Oxime Formation: The oxime derivative of (-)-perillaldehyde, known as perillartine or perilla sugar, exhibits significant sweetness—approximately 2000 times sweeter than sucrose. This compound is used as a sweetener in Japan .
- Photo
(-)-Perillaldehyde has been studied for its biological activities, which include:
- Antioxidant Properties: The compound exhibits significant antioxidant activity, contributing to its potential health benefits.
- Anti-inflammatory Effects: Research indicates that (-)-perillaldehyde may possess anti-inflammatory properties, making it a candidate for therapeutic applications .
- Antimicrobial Activity: Studies have shown that (-)-perillaldehyde can inhibit the growth of certain bacteria and fungi, suggesting its use as a natural preservative or antimicrobial agent .
Several methods are employed to synthesize (-)-perillaldehyde:
- Extraction from Natural Sources: The most common method involves extracting the compound from Perilla frutescens leaves or essential oils.
- Chemical Synthesis: Synthetic routes include the use of cyclohexene derivatives and aldehyde functionalization through various organic reactions.
- Biotechnological Approaches: Some studies explore the fermentation processes using microorganisms that can produce (-)-perillaldehyde from simpler substrates .
(-)-Perillaldehyde has diverse applications across various industries:
- Food Industry: It serves as a flavoring agent in food products due to its aromatic properties.
- Cosmetics and Perfumery: The compound is widely used in fragrances for its pleasant scent and stability.
- Pharmaceuticals: Its biological activities make it a candidate for developing new therapeutic agents, especially in anti-inflammatory and antimicrobial formulations .
Research on interaction studies involving (-)-perillaldehyde includes:
- Synergistic Effects with Other Compounds: Studies suggest that combining (-)-perillaldehyde with other natural compounds may enhance its biological effects, particularly in antioxidant and anti-inflammatory activities.
- Metabolic Pathways: Investigations into how (-)-perillaldehyde interacts with metabolic pathways reveal insights into its potential health benefits and mechanisms of action in biological systems .
Similar Compounds
Several compounds share structural or functional similarities with (-)-perillaldehyde. Here are some notable examples:
| Compound Name | Structure Similarity | Unique Features |
|---|---|---|
| Limonene | Monoterpenoid | Citrus scent; widely used in cleaning products |
| Carvone | Monoterpenoid | Minty aroma; used in flavoring and fragrance |
| Citral | Monoterpenoid | Lemon scent; known for its antimicrobial properties |
| Eugenol | Phenolic compound | Clove scent; used for dental analgesics |
| Thymol | Monoterpenoid | Antimicrobial properties; derived from thyme |
(-)-Perillaldehyde stands out due to its unique mint-cinnamon aroma and specific biological activities that differentiate it from these similar compounds. Its versatility in applications further enhances its significance in both natural product chemistry and industrial uses .
XLogP3
LogP
UNII
GHS Hazard Statements
Reported as not meeting GHS hazard criteria by 1 of 41 companies. For more detailed information, please visit ECHA C&L website;
Of the 3 notification(s) provided by 40 of 41 companies with hazard statement code(s):;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (95%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.
Pictograms

Irritant








